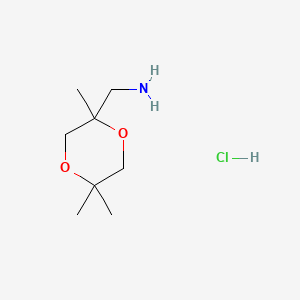
1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a dioxane ring substituted with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes and receptors, leading to various biological effects. The dioxane ring structure also plays a role in its activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: This compound has a similar dioxane ring structure but differs in the position of the methanamine group.
®-(1,4-Dioxan-2-yl)methanamine hydrochloride: Another compound with a dioxane ring, but with different stereochemistry and substituents.
Uniqueness
1-(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2,5,5-trimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)5-11-8(3,4-9)6-10-7;/h4-6,9H2,1-3H3;1H |
InChI Key |
GYRJAUVERCGEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















